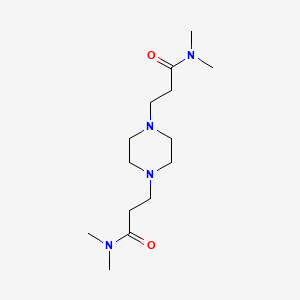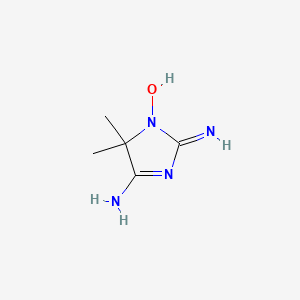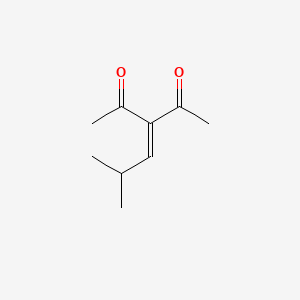
3-(2-Methylpropylidene)pentane-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Methylpropylidene)pentane-2,4-dione is an organic compound with the molecular formula C9H14O2. It is a derivative of pentane-2,4-dione, where the hydrogen at the third carbon is replaced by a 2-methylpropylidene group. This compound is of interest due to its unique structure and reactivity, making it valuable in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methylpropylidene)pentane-2,4-dione typically involves the alkylation of enolate ions. The process begins with the formation of an enolate ion from pentane-2,4-dione, followed by alkylation with 2-methylpropylidene bromide under basic conditions. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) at low temperatures to ensure high yield and selectivity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to maintain optimal reaction conditions and ensure consistent product quality. The use of catalysts and advanced purification techniques, such as distillation and crystallization, are employed to achieve high purity levels required for industrial applications .
Chemical Reactions Analysis
Types of Reactions
3-(2-Methylpropylidene)pentane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction with sodium borohydride or lithium aluminum hydride yields the corresponding alcohols.
Substitution: Halogenation reactions using reagents like bromine or chlorine can introduce halogen atoms into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in carbon tetrachloride.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Scientific Research Applications
3-(2-Methylpropylidene)pentane-2,4-dione has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Employed in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development due to its unique reactivity and ability to form stable complexes with metal ions.
Mechanism of Action
The mechanism of action of 3-(2-Methylpropylidene)pentane-2,4-dione involves its ability to form enolate ions, which can participate in various nucleophilic addition and substitution reactions. The enolate form is stabilized by resonance, allowing it to react with electrophiles efficiently. This reactivity is crucial in its role as a synthetic intermediate in organic chemistry .
Comparison with Similar Compounds
Similar Compounds
Pentane-2,4-dione: The parent compound, which lacks the 2-methylpropylidene group.
3-Ethylpentane-2,4-dione: Similar structure but with an ethyl group instead of a 2-methylpropylidene group.
3-Propylpentane-2,4-dione: Contains a propyl group at the third carbon.
Uniqueness
3-(2-Methylpropylidene)pentane-2,4-dione is unique due to the presence of the 2-methylpropylidene group, which imparts distinct steric and electronic properties. This makes it more reactive in certain chemical reactions compared to its analogs, allowing for the synthesis of more complex and diverse chemical structures .
Properties
CAS No. |
53839-25-1 |
|---|---|
Molecular Formula |
C9H14O2 |
Molecular Weight |
154.21 g/mol |
IUPAC Name |
3-(2-methylpropylidene)pentane-2,4-dione |
InChI |
InChI=1S/C9H14O2/c1-6(2)5-9(7(3)10)8(4)11/h5-6H,1-4H3 |
InChI Key |
PFDCJCSHDXDZRA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C=C(C(=O)C)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


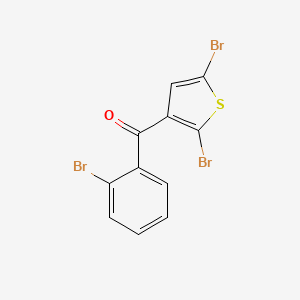
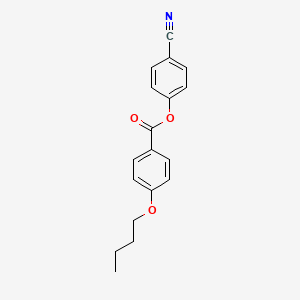
![3-[2-(5-Acetamido-2-methoxyanilino)ethoxy]propanoic acid](/img/structure/B14630995.png)
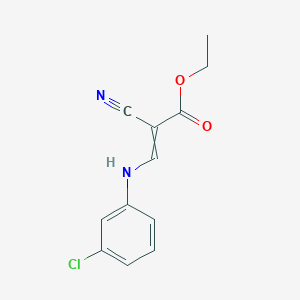
![N-Butyl-N-[4-(hydroxymethyl)-1,3-oxazol-2-YL]-2-methylpropanamide](/img/structure/B14631004.png)
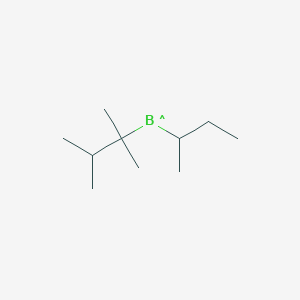
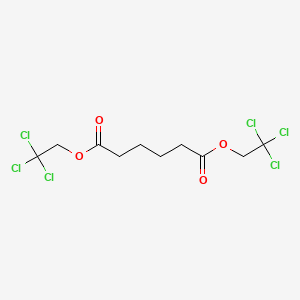
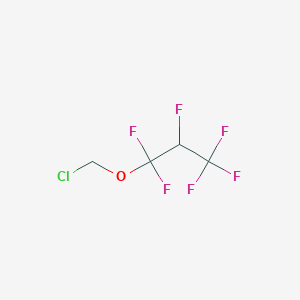
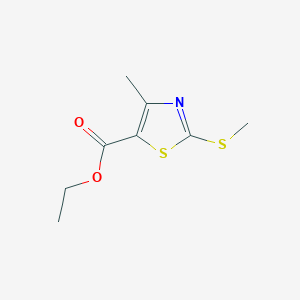
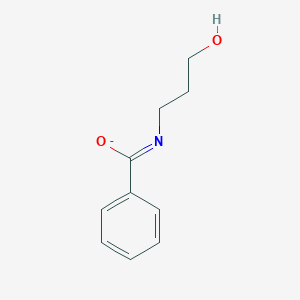
![1,3-Bis[(dichloroacetyl)oxy]-1,1,3,3-tetraethenyldistannoxane](/img/structure/B14631052.png)

